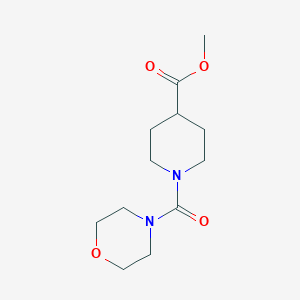

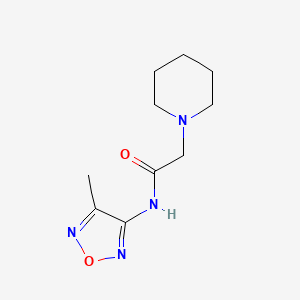

methyl 1-(4-morpholinylcarbonyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-morpholinylcarbonyl)-4-piperidinecarboxylate is a chemical compound of interest in various scientific studies. It belongs to a class of compounds known for their complex molecular structures and potential applications in different fields.

Synthesis Analysis

The synthesis of similar compounds involving morpholine and piperidine derivatives has been explored in various studies. For example, Khan et al. (2013) reported the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often analyzed using X-ray crystallography. Aydinli et al. (2010) determined the crystal structures of related compounds, providing insights into their conformation and spatial arrangement (Aydinli et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving morpholine and piperidine derivatives are complex and varied. Bernasconi et al. (2007) studied the reaction of methyl beta-methylthio-alpha-nitrocinnamate with piperidine and morpholine, providing insights into the reaction kinetics and intermediate formation (Bernasconi et al., 2007).

Scientific Research Applications

Heterocyclic Chemistry

Compounds containing morpholine and piperidine have been extensively studied in heterocyclic chemistry for their ability to undergo various chemical transformations. For instance, the reaction of dihydro-3-thiophenecarbonitriles with morpholine and piperidine resulted in stable dihydrothiophenium compounds, showcasing their potential in synthesizing thiophene derivatives with interesting chemical properties (Yamagata et al., 1993).

Organic Synthesis and Catalysis

In organic synthesis, morpholine and piperidine derivatives have been used to catalyze reactions such as the asymmetric aldol reaction, demonstrating their effectiveness in producing optically active compounds with high enantioselectivity (Ito et al., 1987). Moreover, these compounds have been employed in the synthesis of complex molecules, indicating their utility as intermediates in organic synthesis (Aydinli et al., 2010).

Pharmaceutical Chemistry

Research into the antimicrobial activities of triazole derivatives incorporating morpholine or piperidine units has shown promising results, highlighting the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2010).

Material Science

In the field of material science, piperidinium, piperazinium, and morpholinium ions have been explored for their potential in designing ionic liquid crystals, which could have applications in electronic displays and other advanced materials (Lava et al., 2009).

properties

IUPAC Name |

methyl 1-(morpholine-4-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-17-11(15)10-2-4-13(5-3-10)12(16)14-6-8-18-9-7-14/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJYPDVHNTYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)